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Compound of Interest

Compound Name: Benzene, (pentylthio)-
CAS No.: 1129-70-0
Cat. No.: B074880
\ v

An In-depth Technical Guide to the Spectroscopic Data of Phenyl Pentyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl pentyl sulfide is a thioether with applications in organic synthesis and materials science.
A thorough understanding of its spectroscopic characteristics is paramount for its identification,
purification, and the elucidation of its role in various chemical processes. This guide provides a
detailed analysis of the expected spectroscopic data for phenyl pentyl sulfide, including *H
NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental
spectra for this specific molecule are not widely published, this document leverages data from
analogous compounds and fundamental spectroscopic principles to provide a robust predictive
framework. Detailed experimental protocols for acquiring this data are also presented, offering
a comprehensive resource for researchers.

Introduction: The Chemical Identity of Phenyl Pentyl
Sulfide

Phenyl pentyl sulfide, with the chemical formula C11H1e6S, belongs to the family of alkyl aryl
sulfides. Its structure consists of a phenyl group and a pentyl group linked by a sulfur atom.
This seemingly simple molecule possesses a rich spectroscopic fingerprint that is crucial for its
unambiguous identification and characterization. Understanding these spectral features is
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essential for researchers working with this compound, ensuring purity and confirming its
structure in synthetic endeavors.

Physical and Chemical Properties:

Property Value

CAS Number 1129-70-0[1]

Molecular Formula C11H16S[1]

Molecular Weight 180.31 g/mol [1]

Boiling Point 260.2 °C at 760 mmHg[1]
Density 0.96 g/cm?3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information
about the chemical environment of each atom.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of phenyl pentyl sulfide is expected to show distinct signals for the
aromatic protons of the phenyl group and the aliphatic protons of the pentyl chain. The
chemical shifts are influenced by the electron-withdrawing nature of the sulfur atom and the
aromatic ring current.

Predicted *H NMR Data (in CDCIs):
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)

~2.90 Triplet 2H a-CHz (S-CH2)
~1.65 Multiplet 2H B-CH:z
~1.35 Multiplet 2H y-CH:2
~1.30 Multiplet 2H 0-CH:2
~0.90 Triplet 3H €-CHs

Causality behind Predictions: The aromatic protons are expected to resonate in the typical
downfield region of 7.20-7.40 ppm due to the deshielding effect of the benzene ring. The
protons on the a-carbon (S-CHz) are directly attached to the sulfur atom, which causes a
downfield shift to around 2.90 ppm. The remaining methylene groups of the pentyl chain will
appear as a series of multiplets further upfield, with the terminal methyl group appearing as a
triplet around 0.90 ppm. The splitting patterns (multiplicity) are predicted based on the n+1 rule,
where 'n' is the number of adjacent non-equivalent protons.

3C NMR Spectroscopy: Mapping the Carbon Framework

The 3C NMR spectrum provides information about the different carbon environments in the
molecule.

Predicted 3C NMR Data (in CDCls):

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assighment

~136.0 Quaternary aromatic carbon (C-S)
~129.0 ortho & meta aromatic carbons
~126.0 para aromatic carbon

~35.0 0-CH: (S-CH2)

~31.0 B-CH:

~29.0 y-CH2

~22.0 0-CH:2

~14.0 €-CHs

Causality behind Predictions: The chemical shifts in 13C NMR are influenced by the
electronegativity of neighboring atoms and hybridization. The quaternary carbon attached to
the sulfur will be the most downfield of the aromatic signals. The other aromatic carbons will
appear in the typical range of 125-130 ppm. For the pentyl chain, the a-carbon is deshielded by
the sulfur atom, resulting in a downfield shift. The chemical shifts of the other aliphatic carbons
will decrease as their distance from the sulfur atom increases.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of phenyl pentyl sulfide in about 0.6
mL of a deuterated solvent (e.g., CDCIs).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Use a standard pulse sequence (e.g., a 30° or 90° pulse).
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e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all
carbon signals.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Molecular
Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm~—?) Intensity Vibration

~ 3060 Medium Aromatic C-H stretch
~ 2955, 2870 Strong Aliphatic C-H stretch

~ 1580, 1480 Medium-Strong Aromatic C=C stretch
~ 1465 Medium CH:z bend

~ 1090 Medium Phenyl-S stretch[2]

C-H out-of-plane bend
~ 740, 690 Strong )
(monosubstituted benzene)

Causality behind Predictions: The aromatic C-H stretching vibrations are typically observed
above 3000 cm~1. The strong absorptions just below 3000 cm~! are characteristic of the C-H
stretching in the pentyl group. The sharp peaks in the 1480-1580 cm~1 region are due to the
C=C stretching vibrations within the benzene ring. The phenyl-sulfide bond is expected to show
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an absorption around 1090 cm~1.[2] The strong bands in the fingerprint region (below 1000
cm~1) are characteristic of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition

e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls) that has minimal IR
absorption in the regions of interest.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Processing: Perform a background correction using the spectrum of the pure solvent or
salt plates.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the
determination of the molecular weight and the elucidation of the molecular structure through
fragmentation patterns.

Predicted Mass Spectrum Data (Electron lonization - El):
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miz Relative Intensity Assighment
180 High Molecular ion [M]*
) [CeHsS]* (thiophenol radical

109 High )

cation)
77 Medium [CeHs]* (phenyl cation)
71 Medium [CsHa1]* (pentyl cation)

CsH7]* (propyl cation - from
43 High [CsH7]* (propy

pentyl fragmentation)

Causality behind Predictions: The molecular ion peak at m/z 180 corresponds to the molecular
weight of phenyl pentyl sulfide. A common fragmentation pathway for alkyl aryl sulfides is the
cleavage of the C-S bond, leading to the formation of a stable thiophenol radical cation at m/z
109 and a pentyl cation at m/z 71. Further fragmentation of the pentyl chain would lead to
smaller alkyl fragments, such as the propyl cation at m/z 43. The phenyl cation at m/z 77 is also
a common fragment.

Experimental Protocol for MS Data Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS).

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.

Synthesis and Characterization Workflow

The synthesis of phenyl pentyl sulfide can be achieved through a nucleophilic substitution
reaction between thiophenol and a pentyl halide (e.g., 1-bromopentane) in the presence of a
base.[3]
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Caption: General workflow for the synthesis and characterization of phenyl pentyl sulfide.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for phenyl
pentyl sulfide. By understanding the predicted *H NMR, 13C NMR, IR, and MS spectra,
researchers can confidently identify and characterize this compound. The provided
experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.
This knowledge is fundamental for any research or development activities involving phenyl
pentyl sulfide, ensuring the integrity and success of scientific investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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